rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787481
InChI: InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
SMILES: C1CS(=O)(=O)C2C1CNC2.Cl
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol

rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride

CAS No.:

Cat. No.: VC13787481

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68 g/mol

* For research use only. Not for human or veterinary use.

rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride -

Specification

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
IUPAC Name (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride
Standard InChI InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
Standard InChI Key HBCCGYYXTOICAJ-RIHPBJNCSA-N
Isomeric SMILES C1CS(=O)(=O)[C@H]2[C@@H]1CNC2.Cl
SMILES C1CS(=O)(=O)C2C1CNC2.Cl
Canonical SMILES C1CS(=O)(=O)C2C1CNC2.Cl

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride, reflecting its bicyclic structure and sulfone groups. The "rac-" prefix denotes the racemic mixture of enantiomers, while the stereodescriptors (3aR,6aR) specify the relative configurations of the chiral centers .

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

PropertyValueSource
CAS Number1320326-61-1
PubChem CID162624163
EC Number961-409-6
Molecular FormulaC₆H₁₂ClNO₂S
Molecular Weight197.68 g/mol

Key synonyms include rel-(3aS,6aS)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride and VCC32661, as registered in PubChem and commercial databases .

Structural Characteristics

Molecular Architecture

The molecule comprises a fused bicyclic system: a thiophene ring condensed with a pyrrolidine moiety. The sulfone groups at positions 1 and 1' introduce electron-withdrawing effects, stabilizing the ring system and enhancing hydrogen-bonding potential. The hydrochloride salt form improves aqueous solubility, critical for biochemical applications .

Table 1: Structural Descriptors

DescriptorValueSource
SMILESC1CS(=O)(=O)[C@H]2[C@@H]1CNC2.Cl
InChIKeyHBCCGYYXTOICAJ-RIHPBJNCSA-N
StereochemistryRacemic mixture of (3aR,6aR) and (3aS,6aS) enantiomers

Synthesis and Production

[3 + 2] Cycloaddition Methodology

The synthesis of hexahydrothieno[2,3-c]pyrrole derivatives typically employs [3 + 2] cycloaddition reactions, enabling efficient construction of the bicyclic framework. For this compound, the reaction involves a thiophene-derived diene and a pyrrolidine precursor under controlled conditions to ensure stereochemical fidelity.

Key Steps:

  • Diene Activation: Sulfur-containing dienes are generated via oxidation of thiophene intermediates.

  • Cycloaddition: The diene reacts with a pyrrolidine nitrene, forming the fused bicyclic system.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Achieving high enantiomeric excess remains challenging due to the racemic nature of the product. Catalytic asymmetric synthesis methods are under investigation to access enantiopure variants.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, DMSO) and stability under ambient conditions. The sulfone groups reduce lipophilicity (calculated LogP ≈ -0.5), favoring pharmacokinetic profiles suitable for central nervous system (CNS) therapeutics .

Thermal Behavior

Applications in Pharmaceutical Research

Neurological Targets

Derivatives of hexahydrothieno[2,3-c]pyrrole have shown affinity for sigma receptors and NMDA receptors, implicating them in neuroprotection and pain management. The sulfone moiety enhances binding to glutamate-binding pockets, modulating excitatory neurotransmission.

Metabolic Disorders

Preliminary studies suggest activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome and diabetes. The bicyclic scaffold mimics steroid substrates, competitively inhibiting the enzyme.

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